molecular formula C14H20N2O3 B5842852 2-methyl-3-nitro-N,N-dipropylbenzamide

2-methyl-3-nitro-N,N-dipropylbenzamide

Cat. No.: B5842852
M. Wt: 264.32 g/mol
InChI Key: PFHGPMXOQNXDOS-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-N,N-dipropylbenzamide (CAS: 91374-22-0) is a benzamide derivative with the molecular formula C₁₅H₂₂N₂O₃ and a molecular weight of 278.35 g/mol. Structurally, it features a nitro group (-NO₂) at the 3-position, a methyl group (-CH₃) at the 2-position, and two propyl chains attached to the amide nitrogen. This compound is primarily utilized as a fine organic intermediate in synthetic chemistry, particularly in reactions requiring nitro-functionalized aromatic systems . Key physical properties include a melting point of 49–50°C and a boiling point of 130°C at 0.1 Torr .

Properties

IUPAC Name

2-methyl-3-nitro-N,N-dipropylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-4-9-15(10-5-2)14(17)12-7-6-8-13(11(12)3)16(18)19/h6-8H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHGPMXOQNXDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-3-nitro-N,N-dipropylbenzamide typically involves the nitration of 2-methyl-N,N-dipropylbenzamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the third position of the benzamide ring . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

2-methyl-3-nitro-N,N-dipropylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methyl-3-nitro-N,N-dipropylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N,N-dipropylbenzamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, depending on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes critical differences between 2-methyl-3-nitro-N,N-dipropylbenzamide and structurally related benzamides:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 2-Me, 3-NO₂ C₁₅H₂₂N₂O₃ 278.35 High polarity due to nitro group; intermediate in metal-catalyzed C–H activation
N-Isopropyl-3-methyl-2-nitrobenzamide 3-Me, 2-NO₂, iPr C₁₂H₁₅N₂O₃ 235.26 Crystal structure resolved; used in preparing functional organic compounds
3-Chloro-N,N-dipropylbenzamide 3-Cl C₁₃H₁₈ClNO 239.74 Lower reactivity vs. nitro derivatives; potential bioactive applications
4-Chloro-N,N-dipropylbenzamide 4-Cl C₁₁H₁₄ClNO 211.69 TRPA1 receptor agonist; anti-inflammatory and antioxidant properties
4-Fluoro-N,N-dipropylbenzamide 4-F C₁₃H₁₈FNO 223.29 Enhanced metabolic stability due to fluorine substitution
4-Methoxy-N,N-dipropylbenzamide 4-OMe C₁₄H₂₁NO₂ 235.32 Electron-donating methoxy group; characterized by NMR (δ 3.80 ppm for OCH₃)
4-Methyl-N,N-dipropylbenzamide 4-Me C₁₄H₂₁NO 219.32 Increased lipophilicity; industrial applications

Key Comparative Insights

Electronic Effects :

  • The nitro group in this compound is strongly electron-withdrawing, enhancing electrophilic substitution reactivity compared to electron-donating groups (e.g., -OCH₃ in 4-methoxy derivatives) .
  • Chloro and fluoro substituents offer moderate electron withdrawal but lack the strong resonance effects of nitro groups, influencing their biological activity (e.g., TRPA1 agonism in 4-chloro derivatives) .

Methoxy and methyl groups improve solubility in non-polar solvents, whereas nitro derivatives may require polar aprotic solvents for reactions .

Biological Activity :

  • 4-Chloro-N,N-dipropylbenzamide (NSC 6038) demonstrates anti-inflammatory and antioxidant activity , highlighting the role of halogen substituents in modulating biological pathways .
  • The nitro group in the target compound may confer oxidizing properties , making it suitable for applications in catalytic or redox-active systems .

Safety Profiles: Benzamide derivatives generally exhibit skin/eye irritation (GHS Category 2) and respiratory hazards (e.g., H335 for 4-amino-N,N-dipropylbenzamide) .

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